Pacritinib Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pacritinib Citrate, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . This compound is particularly beneficial for patients with low platelet counts, providing a treatment option for those with intermediate or high-risk primary or secondary myelofibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pacritinib Citrate is synthesized through a series of chemical reactions involving key intermediates. One method involves the cyclization of a compound represented by a formula II and a compound represented by a formula III under the action of an alkali accelerator . The process is characterized by easily obtained raw materials, concise procedures, and suitability for industrial production .
Industrial Production Methods: The industrial production of this compound involves the use of environmentally friendly and economical processes. The synthesis starts with the preparation of intermediates, followed by cyclization reactions under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Pacritinib Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Pacritinib Citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Mechanism of Action
Pacritinib Citrate exerts its effects by inhibiting specific protein kinases, including Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts abnormal signaling in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used to treat myelofibrosis.
Fedratinib: A JAK2 inhibitor with similar applications in hematologic malignancies.
Momelotinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness: Pacritinib Citrate is unique in its ability to inhibit both wild-type and mutant JAK2, as well as FLT3 . This dual inhibition provides a broader therapeutic effect, particularly for patients with specific genetic mutations. Additionally, this compound has shown significant benefits in patients with low platelet counts, a population that is often challenging to treat with other JAK2 inhibitors .
Biological Activity
Pacritinib citrate, a selective inhibitor of Janus kinase 2 (JAK2) and FLT3, has emerged as a promising therapeutic agent for treating myelofibrosis (MF) and acute myeloid leukemia (AML). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and safety profile.
Pacritinib primarily inhibits JAK2 and FLT3 kinases, which are critical in hematopoiesis and oncogenic signaling pathways. The compound exhibits a high selectivity for JAK2 with an IC50 of 23 nM, while its activity against other JAK family members is significantly lower (JAK1 IC50 = 1280 nM, JAK3 IC50 = 520 nM) . Additionally, it targets FLT3 with an IC50 of 22 nM for wild-type FLT3 and 6 nM for the FLT3-D835Y mutant, making it particularly effective against FLT3-ITD-positive leukemia cells .
Cellular Effects
Pacritinib induces apoptosis and cell cycle arrest in both FLT3-mutant and FLT3-wild type cells. In studies involving MV4-11 cells (FLT3-ITD positive), treatment with pacritinib resulted in a dose-dependent increase in early and late apoptosis markers as well as activation of caspase-3/7 . Furthermore, it caused G1 phase cell cycle arrest while decreasing the S-phase population, indicating its potential to inhibit cancer cell proliferation effectively.
Phase 1/2 Trials
A multicenter Phase 1/2 study evaluated pacritinib's safety and efficacy in patients with advanced myeloid malignancies. Patients received doses ranging from 100 to 600 mg daily. The primary endpoint was a ≥35% reduction in spleen volume after 24 weeks. Results indicated that pacritinib was well tolerated with manageable side effects, showing clinical activity in reducing spleen size without significant myelosuppression .
Table 1: Summary of Clinical Efficacy in Myelofibrosis Patients
Study Phase | Dose (mg QD) | Patients | ≥35% SVR (%) | Safety Profile |
---|---|---|---|---|
Phase 1 | 100-600 | 43 | Not specified | Manageable AEs |
Phase 2 | 400 | 31 | 23% | No grade 4/5 AEs |
Retrospective Analysis
A retrospective analysis of the PERSIST-1 and PERSIST-2 trials highlighted that pacritinib significantly improved spleen volume reduction compared to best available therapy (BAT). In patients with severe thrombocytopenia (platelet count <50 x10^9/L), the response rate for ≥35% spleen volume reduction was notably higher in the pacritinib group (23% vs. 2%) .
Table 2: Efficacy Outcomes from Retrospective Analysis
Treatment Group | ≥35% SVR (%) | ≥50% TSS Reduction (%) | Symptom Improvement (%) |
---|---|---|---|
Pacritinib | 23% | 25% | 25% |
Best Available Therapy (BAT) | 2% | 8% | 8% |
Safety Profile
Pacritinib has shown a favorable safety profile compared to traditional therapies. Notably, it does not induce significant myelosuppression, making it suitable for patients with thrombocytopenia. In clinical trials, common adverse events included diarrhea and fatigue but were manageable . The absence of significant leukopenia or neutropenia further supports its safety in vulnerable patient populations.
Properties
CAS No. |
1228923-42-9 |
---|---|
Molecular Formula |
C34H40N4O10 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
InChI |
InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
InChI Key |
BAHHBHSHSRTKNK-BJILWQEISA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.